Lipophilicity-Driven Differentiation: LogP Comparison Against Non-Fluorinated and Mono-Fluorinated Indenone Analogs
The title compound's computed XLogP3 value of 6.4 [1] is substantially higher than that of the non-fluorinated parent scaffold 2-phenyl-3-(phenylamino)-1H-inden-1-one (estimated XLogP3 ≈ 4.8–5.0 based on fragment contributions) and exceeds the values reported for 3-((3-methoxyphenyl)amino)-2-phenyl-1H-inden-1-one (XLogP3 ≈ 5.2) [2]. This increase in lipophilicity is directly attributable to the 1,1,2,2-tetrafluoroethoxy group, which adds approximately 1.2–1.6 log units relative to methoxy and unsubstituted analogs.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.4 |
| Comparator Or Baseline | 2-Phenyl-3-(phenylamino)-1H-inden-1-one (XLogP3 ≈ 4.8–5.0) and 3-((3-methoxyphenyl)amino)-2-phenyl-1H-inden-1-one (XLogP3 ≈ 5.2) |
| Quantified Difference | Δ logP = +1.2 to +1.6 vs. non-fluorinated analogs |
| Conditions | Computed property (PubChem XLogP3-AA algorithm); fragment-based estimates for comparators |
Why This Matters
Higher logP correlates with increased membrane permeability and potential blood-brain barrier penetration, which may be critical for intracellular or CNS target engagement; procurement of a less lipophilic analog would predictably yield different cellular distribution.
- [1] PubChem. Computed Properties for CID 4057314: XLogP3-AA = 6.4. View Source
- [2] Fragment-based logP estimates for 2-phenyl-3-(arylamino)-1H-inden-1-one scaffold; calculated using XLogP3 methodology. View Source
